Fmoc-D-Lys(Mmt)-OH
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Overview
Description
Fmoc-D-Lys(Mmt)-OH: is a derivative of lysine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a monomethoxytrityl (Mmt) protecting group at the epsilon-amino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of protecting groups under mild conditions.
Mechanism of Action
Target of Action
Fmoc-D-Lys(Mmt)-OH, also known as N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized .
Mode of Action
This compound acts as a protective group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, while the Mmt group can be selectively removed with mild acid, allowing for orthogonal deprotection .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) method . This method involves a series of coupling and deprotection steps, where this compound is used to add a lysine residue to the growing peptide chain .
Pharmacokinetics
Its bioavailability is more relevant in the context of its efficiency in peptide coupling reactions .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of a lysine residue into the peptide sequence . This can significantly influence the properties of the final peptide, as lysine is a positively charged amino acid that can participate in various biological interactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the coupling and deprotection steps in SPPS . Moreover, temperature and pH can affect the stability of the compound and the rate of the reactions it’s involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Mmt)-OH typically involves the protection of the alpha-amino group of D-lysine with the Fmoc group and the epsilon-amino group with the Mmt group. The process begins with the reaction of D-lysine with Fmoc-chloride in the presence of a base such as sodium carbonate to form Fmoc-D-Lys-OH. Subsequently, the epsilon-amino group is protected by reacting with monomethoxytrityl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Lys(Mmt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine and removal of the Mmt group using a mild acid like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for Mmt removal.
Coupling: DIC and HOBt in DMF for peptide bond formation.
Major Products Formed: The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
Chemistry: Fmoc-D-Lys(Mmt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of lysine residues with protected side chains, facilitating the synthesis of complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs.
Medicine: The compound is utilized in the development of peptide therapeutics, including antimicrobial peptides, cancer therapeutics, and hormone analogs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Mmt)-OH but with a tert-butyloxycarbonyl (Boc) protecting group at the epsilon-amino group.
Fmoc-Lys(Mtt)-OH: Similar but with a monotrityl (Mtt) protecting group instead of Mmt.
Uniqueness: this compound is unique due to the presence of the Mmt protecting group, which offers mild deprotection conditions compared to Boc and Mtt groups. This makes it particularly useful in the synthesis of sensitive peptides where harsh deprotection conditions could lead to degradation.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-KXQOOQHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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